molecular formula C12H17ClN2 B1367164 1-(2-Chlorobenzyl)piperidin-4-amine CAS No. 92539-15-6

1-(2-Chlorobenzyl)piperidin-4-amine

Cat. No.: B1367164
CAS No.: 92539-15-6
M. Wt: 224.73 g/mol
InChI Key: DAGOWXSFYONSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)piperidin-4-amine is a chemical compound with the molecular formula C12H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

1-(2-Chlorobenzyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-(2-Chlorobenzyl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

1-(2-Chlorobenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound acts as an ATP-competitive inhibitor, selectively inhibiting protein kinase B over closely related kinases such as protein kinase A . This selective inhibition is achieved through the optimization of lipophilic substitution within the compound’s structure .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to inhibit the growth of human tumor xenografts in nude mice by modulating biomarkers of signaling through protein kinase B . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an antitumor agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts downstream signaling pathways, including those involving glycogen synthase kinase 3 beta, forkhead box protein O1, and mammalian target of rapamycin . As a result, the compound exerts its effects by promoting cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, it remains active in cellular assays, indicating its potential for short-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . High doses may lead to toxic or adverse effects, emphasizing the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be further explored to ensure safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to its rapid clearance . This metabolism likely involves the action of cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination . Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues . Its rapid metabolism and clearance may limit its distribution and effectiveness in certain applications .

Subcellular Localization

This compound’s subcellular localization and activity are determined by its targeting signals and post-translational modifications. The compound is likely directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on protein kinase B . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactions and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and benzyl derivatives .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzyl)piperidin-4-amine
  • 1-(3,4-Dichlorobenzyl)piperidin-4-amine
  • 1-(4-Bromobenzyl)piperidin-4-amine

These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and pharmacological properties. For example, the fluorinated derivative may exhibit different binding affinities and selectivities compared to the chlorinated derivative .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOWXSFYONSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505379
Record name 1-[(2-Chlorophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92539-15-6
Record name 1-[(2-Chlorophenyl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92539-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorobenzyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorobenzyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorobenzyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorobenzyl)piperidin-4-amine
Reactant of Route 6
1-(2-Chlorobenzyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.